molecular formula C22H26N2O3S B3506740 N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B3506740
M. Wt: 398.5 g/mol
InChI Key: CCEIPWPCSHQHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteasomes and histone deacetylases, which are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis in cancer cells and to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer cell growth and proliferation. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying chronic pain. However, one of the limitations of using compound X in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

There are several future directions for research on compound X. One area of focus is the development of new and more efficient synthesis methods that can yield higher quantities of compound X. Additionally, more research is needed to fully understand the mechanisms of action of compound X and to identify potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to evaluate the safety and efficacy of compound X in clinical trials.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to have potent anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, compound X has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-7-13-21(14-8-17)28(26,27)24-20-11-9-19(10-12-20)22(25)23-16-15-18-5-3-2-4-6-18/h5,7-14,24H,2-4,6,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEIPWPCSHQHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

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